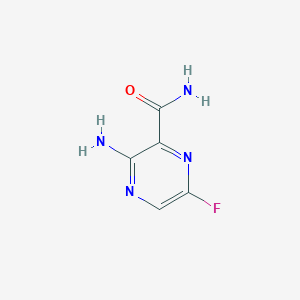

3-Amino-6-fluoropyrazine-2-carboxamide

概要

説明

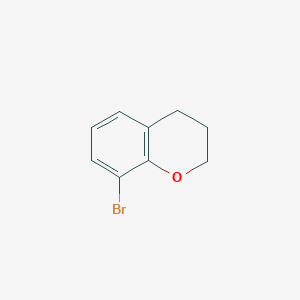

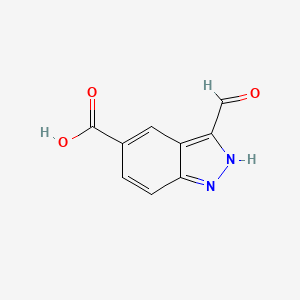

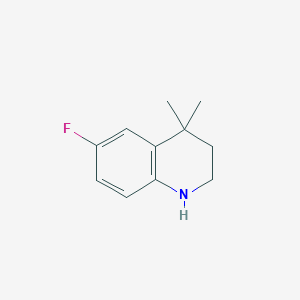

3-Amino-6-fluoropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5FN4O and a molecular weight of 156.12 . It is used in research .

Molecular Structure Analysis

The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . More specific details about the molecular structure of 3-Amino-6-fluoropyrazine-2-carboxamide were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-fluoropyrazine-2-carboxamide include a molecular weight of 156.12 and a molecular formula of C5H5FN4O . Other specific physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis and Medicinal Chemistry Applications

3-Amino-6-fluoropyrazine-2-carboxamide serves as a crucial building block in the synthesis of various bioactive compounds. Research has demonstrated its utility in creating fluorinated pyrazoles, which are of significant interest as intermediates in medicinal chemistry. For instance, the synthesis of new 3-amino-4-fluoropyrazoles involves monofluorination of β-enaminoketones, followed by condensation with hydrazines, highlighting its role in generating compounds for further pharmacological evaluation (Surmont et al., 2011).

Anticancer Activity

The compound has been explored for its potential in cancer therapy. For example, water-mediated synthesis of derivatives has led to the discovery of compounds with promising non-linear optical (NLO) properties and molecular docking analyses suggest interactions that may contribute to anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019). Such findings underscore the potential of 3-amino-6-fluoropyrazine-2-carboxamide derivatives in developing novel anticancer therapies.

Homogeneous Catalysis

In the realm of catalysis, derivatives of 3-amino-6-fluoropyrazine-2-carboxamide have been utilized in palladium-catalyzed aminocarbonylation reactions. These reactions afford N-substituted nicotinamides and pyridyl-glyoxylamides, compounds of potential biological importance. This demonstrates the compound's versatility in facilitating the synthesis of biologically relevant molecules via carbon monoxide insertions (Takács et al., 2007).

Antiviral Research

The structural analogs of 3-amino-6-fluoropyrazine-2-carboxamide, such as favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), have shown significant antiviral activity. Favipiravir, in particular, has been utilized against influenza and COVID-19, with studies detailing its metabolism, antiviral mechanism, and synthesis routes. This highlights the importance of the core structure in the development of antiviral agents (Konstantinova et al., 2022).

特性

IUPAC Name |

3-amino-6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRZZYCKWGVSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-fluoropyrazine-2-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)